Perfluoroeicosane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontafluoroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20F42/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXNCJNDCDTRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20F42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191024 | |
| Record name | Dotetracontafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37589-57-4 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Dotetracontafluoroeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37589-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotetracontafluoroicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotetracontafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dotetracontafluoroicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Perfluoroeicosane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS86JEB4VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Advanced Chemical Methodologies for Perfluoroeicosane
Established Synthetic Pathways for Perfluoroeicosane
Traditional methods for synthesizing perfluorinated organic compounds, including long-chain alkanes like this compound, have been cornerstone industrial processes for decades. These techniques are characterized by their ability to replace virtually all hydrogen atoms on a hydrocarbon backbone with fluorine.
Electrochemical Fluorination Techniques
Electrochemical fluorination (ECF) is a fundamental method for producing fluorocarbon-based compounds. wikipedia.org This electrosynthesis approach avoids the direct use of hazardous elemental fluorine gas by generating the reactive fluorine species at an electrode surface. wikipedia.org Two primary ECF processes are commercialized: the Simons process and the Phillips Petroleum process. wikipedia.org
The Simons Process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org A constant current is passed through the solution using nickel anodes, typically at a cell potential of 5–6 V. wikipedia.org During the process, hydrogen atoms on the organic substrate are systematically replaced by fluorine atoms, leading to the perfluorinated product. wikipedia.org This method is widely used for producing perfluorinated acids, amines, and ethers from their hydrocarbon analogues. wikipedia.orgresearchgate.net For example, the electrochemical fluorination of octanesulfonyl fluoride is a key step in producing building blocks for perfluorooctane (B1214571) sulfonate (PFOS) derivatives. researchgate.net
The Phillips Petroleum Process , sometimes referred to as "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is typically applied to volatile hydrocarbons. wikipedia.org This technique uses porous graphite (B72142) anodes in a molten salt electrolyte of potassium fluoride in hydrogen fluoride (e.g., KHF₂). wikipedia.org The hydrocarbon starting material is introduced into the cell, where it is fluorinated at the anode surface. cecri.res.in
Direct Fluorination Methods for Perfluoropolyethers
Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine, typically diluted with an inert gas like nitrogen to moderate the reaction's high exothermicity. google.com This method is particularly effective for converting hydrocarbon polyethers into perfluoropolyethers (PFPEs), which are valued for their stability and lubricant properties. psu.edu
In the LaMar process , fluorine gas is passed over or through the hydrocarbon starting material, with the fluorine concentration gradually increased as the reaction proceeds. google.com This careful control helps to minimize the fragmentation of the polymer backbone. google.compsu.edu The use of a hydrogen fluoride (HF) scavenger, such as sodium fluoride, can improve the efficiency and yield of the process by preventing the formation of ether-HF complexes that can hinder the reaction. google.com While highly developed for PFPEs, the principles of direct fluorination can be applied to other organic substances, although controlling fragmentation to produce a specific long-chain alkane like this compound can be challenging. psu.edugoogle.com
Hydride Reduction Routes for Perfluoroalkanethiols
A well-established route for synthesizing perfluoroalkanethiols involves the hydride reduction of commercially available perfluoroalkyl iodides. nih.gov This method provides a pathway to functionalized perfluoroalkanes that can serve as intermediates for further chemical modification.
The reaction typically employs a strong hydride-donating agent, such as lithium aluminum hydride (LiAlH₄), to replace the iodine atom with a thiol group. nih.govlibretexts.org This approach has been shown to offer improved product yields compared to other synthetic routes that proceed through a thioacetyl intermediate. nih.gov While this specific pathway leads to a thiol (R-SH) rather than an alkane (R-H), it is a significant method for creating functionalized perfluorinated chains. The reduction of aldehydes and ketones using hydride reagents like LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) is a common transformation in organic chemistry to produce alcohols. libretexts.orgwikipedia.org LiAlH₄ is a powerful reducing agent capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. libretexts.orgic.ac.uk
Novel Approaches in this compound Synthesis
Recent advancements in polymer chemistry and custom synthesis are providing new avenues for creating highly specific and functionalized fluorinated structures, moving beyond the traditional bulk production methods.
Controlled Polymerization for Functionalized Perfluorinated Structures
Modern polymerization techniques, often termed controlled or living polymerizations, offer precise control over polymer architecture, molecular weight, and functionality. mdpi.com Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent examples. mdpi.combeilstein-journals.org
These techniques allow for the synthesis of well-defined fluorinated copolymers by polymerizing functional fluorinated monomers. beilstein-journals.orgresearchgate.net For instance, fluorinated acrylates or styrenes can be polymerized to create block copolymers with distinct fluorinated and non-fluorinated segments. researchgate.netresearchgate.net The synthesis of polymers containing (perfluoroalkyl)ethyl methacrylate, for example, results in materials that are highly surface active. researchgate.net While these methods typically produce complex polymers rather than simple alkanes, they provide unparalleled control over the placement of fluorinated moieties within a macromolecular structure, opening possibilities for creating novel materials with tailored properties. beilstein-journals.orggoogle.com
Custom Synthesis and Research-Scale Production
For highly specialized or non-commercially available compounds like this compound, researchers often turn to custom synthesis services. chiroblock.com These services are provided by Contract Research Organizations (CROs) or specialized chemical manufacturers that can produce specific molecules on a small (gram) to large (multi-ton) scale based on client requirements. chiroblock.comcapot.com
Custom synthesis involves designing and executing a synthetic route for a target molecule that is not available off-the-shelf. resolvemass.cakingchem.com This is crucial for research and development in pharmaceuticals, material science, and other advanced fields where specific, high-purity compounds are needed. resolvemass.camanchesterorganics.com Such services bridge the gap between academic discovery and industrial application, enabling the production of complex molecules for evaluation and use in new technologies. chiroblock.com
Reaction Mechanisms and Pathways in this compound Formation
The synthesis of this compound (C₂₀F₄₂), a fully fluorinated long-chain alkane, is primarily achieved through methods developed for the production of perfluoroalkyl substances (PFAS). The dominant industrial manufacturing processes are electrochemical fluorination (ECF) and, to a lesser extent for this specific chain length, telomerization. wa.gov These methodologies are designed to replace hydrogen atoms with fluorine atoms on a hydrocarbon backbone or to construct the perfluorinated chain from smaller fluorinated monomers.
Electrochemical fluorination, particularly the Simons process, involves the electrolysis of a hydrocarbon precursor, such as eicosane (B133393) (C₂₀H₄₂) or its derivatives, in anhydrous hydrogen fluoride. wikipedia.orggoogle.com This process is known for its ability to produce highly stable perfluorinated compounds but is also characterized by its free-radical nature, which can lead to a variety of products. researchgate.net
Telomerization, conversely, builds longer perfluoroalkyl chains by reacting a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (B6358150) (the "taxogen"). diva-portal.orgnih.gov For a 20-carbon chain like this compound, this could theoretically be achieved through the dimerization of a 10-carbon perfluoroalkyl intermediate, such as perfluorodecyl iodide. This method generally results in linear chains with an even number of carbon atoms. diva-portal.orgnih.gov
Catalytic Activation of Precursors
The activation of organic precursors is a critical step in their transformation into perfluorinated compounds. In the context of this compound synthesis via the Simons electrochemical fluorination (ECF) process, the anode itself plays a crucial catalytic role. fu-berlin.deresearchgate.net
The Simons process typically employs nickel anodes in an electrolyte of anhydrous hydrogen fluoride (HF). wikipedia.org The catalytic activation does not proceed without an initial "conditioning" phase. During this phase, a passivating and catalytically active layer of higher-valent nickel fluorides (NiFₓ) is formed on the surface of the nickel anode under an applied potential of 5-6 V. wikipedia.orgfu-berlin.deresearchgate.net While the exact mechanism remains a subject of investigation, it is widely proposed that this NiFₓ layer, rather than elemental fluorine, acts as the primary fluorinating agent. fu-berlin.deresearchgate.net
The precursor, for instance, an eicosane molecule, is activated upon adsorption onto the surface of this nickel fluoride layer. The process is believed to proceed through a series of single-electron oxidations of the organic molecule at the anode, generating radical cations. google.com These highly reactive intermediates are then attacked by fluoride ions from the HF electrolyte, leading to the stepwise substitution of hydrogen atoms with fluorine atoms. The nickel anode surface stabilizes the radical intermediates, facilitating the complete perfluorination of the long alkyl chain. google.com
Key Steps in Catalytic Activation via Simons ECF:
Anode Conditioning: Formation of a catalytically active high-valent nickel fluoride (NiFₓ) layer on the nickel anode in anhydrous HF. fu-berlin.de
Precursor Adsorption: The organic precursor (e.g., eicosane) adsorbs onto the conditioned anode surface.
Anodic Oxidation: The precursor is oxidized, generating radical cation intermediates. google.com
Fluorination: The intermediates react with fluoride from the electrolyte, resulting in C-F bond formation and H-F elimination. This process repeats until all C-H bonds are replaced by C-F bonds.
Side Reaction Analysis in Fluorination Processes
The production of this compound via fluorination processes is often accompanied by side reactions, which affect product yield and purity. The profile of these side reactions is highly dependent on the chosen synthesis method.
The electrochemical fluorination (ECF) process is particularly prone to side reactions due to the harsh conditions and the involvement of high-energy free-radical intermediates. researchgate.net The primary side reactions in the ECF of a long-chain precursor like eicosane include:
Carbon Chain Fragmentation: The high energy of the process can cause cleavage of C-C bonds in the hydrocarbon backbone. This results in the formation of a mixture of shorter-chain perfluoroalkanes (e.g., perfluorooctadecane, perfluorohexadecane). researchgate.net
Skeletal Isomerization: The carbon chain can undergo rearrangement, leading to the formation of branched isomers of this compound from a linear precursor. The final product is typically a mixture of linear and branched isomers, with the linear isomer often comprising 70-80% of the mix. researchgate.net
Incomplete Fluorination: Some hydrogen atoms may not be substituted, resulting in partially fluorinated products.
Cyclization: Intramolecular reactions can lead to the formation of cyclic perfluorinated compounds.
In contrast, telomerization is a more controlled process that primarily yields linear perfluoroalkyl chains. nih.gov The main "side reactions" in this context relate to the distribution of product chain lengths. The process yields a mixture of telomers with varying numbers of tetrafluoroethylene units. researchgate.netnih.gov For instance, a reaction targeting a C₂₀ chain might also produce C₁₈ and C₂₂ analogues. wa.gov
Below is a table illustrating a potential distribution of products from the electrochemical fluorination of linear eicosane.
| Product | Molecular Formula | Product Type | Typical Molar % in Product Mixture |
|---|---|---|---|
| Linear this compound | n-C₂₀F₄₂ | Target Product | ~65% |
| Branched this compound | br-C₂₀F₄₂ | Isomerization Product | ~20% |
| Perfluorooctadecane (Linear/Branched) | C₁₈F₃₈ | Fragmentation Product | ~8% |
| Perfluorohexadecane (Linear/Branched) | C₁₆F₃₄ | Fragmentation Product | ~4% |
| Other Fragments/Products | Varies | Fragmentation/Other | ~3% |
Advanced Spectroscopic and Analytical Characterization of Perfluoroeicosane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the unique structural features of perfluoroeicosane, which is composed exclusively of carbon-carbon and carbon-fluorine bonds.
NMR spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. jeolusa.com Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for perfluoroalkanes. thermofisher.com
¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is expected to show distinct signals corresponding to the terminal trifluoromethyl (-CF₃) groups and the internal difluoromethylene (-CF₂) groups. The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which allows for excellent resolution of signals from different fluorine environments. thermofisher.com The terminal -CF₃ groups typically resonate at a different frequency (around -81 ppm) compared to the long chain of internal -CF₂ groups (around -120 to -126 ppm). researchgate.net Spin-spin coupling between adjacent, non-equivalent fluorine nuclei (JFF) provides further structural confirmation. thermofisher.com
¹³C NMR: While more complex due to large ¹JCF coupling constants (up to 280 Hz), ¹³C NMR, particularly with ¹⁹F decoupling, confirms the carbon backbone. jeolusa.com Each chemically distinct carbon atom in the this compound chain gives a unique signal, allowing for verification of the molecule's linear structure and length. Two-dimensional correlation experiments, such as ¹³C-¹⁹F Heteronuclear Correlation (HETCOR), can be used to definitively assign which fluorine atoms are attached to which carbon atoms. researchgate.netresearchgate.net
Table 1: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹⁹F | Terminal (-CF₃) | ~ -81 |
| ¹⁹F | Internal (-CF₂) | ~ -120 to -126 |
FTIR spectroscopy is used to identify the functional groups and chemical bonds within a molecule by measuring the absorption of infrared radiation. In this compound, the FTIR spectrum is dominated by intense absorption bands associated with the carbon-fluorine bonds.
The most prominent features in the FTIR spectrum of this compound are the strong, broad stretching vibrations of the C-F bonds, which typically appear in the 1100-1400 cm⁻¹ region. researchgate.net The spectrum is also characterized by the complete absence of C-H stretching bands (usually found around 2800-3000 cm⁻¹), confirming the perfluorinated nature of the compound. researchgate.net Spectra available in databases confirm these characteristic absorptions. nih.govspectrabase.com
Table 2: Key FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 1100 - 1400 | C-F Stretching | Very Strong, Broad |
XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgmicro.org.au For this compound, XPS analysis provides direct evidence of its elemental makeup and the nature of its chemical bonds.
An XPS survey scan of a this compound sample would reveal peaks corresponding only to fluorine (F 1s) and carbon (C 1s). High-resolution scans of the C 1s region can distinguish between the different carbon environments. The carbon atoms in the internal -CF₂- groups experience a different chemical environment and thus have a different binding energy than the carbon atoms in the terminal -CF₃ groups. carleton.edu Research on thin films of n-perfluoroeicosane has shown that the outermost molecular surface is composed of regularly aligned and closely packed –CF₃ terminal groups. aip.org
Table 3: Expected XPS Binding Energies for this compound
| Element | Orbital | Chemical State | Approximate Binding Energy (eV) |
|---|---|---|---|
| Fluorine | F 1s | C-F | ~689 |
| Carbon | C 1s | -CF₃ | ~294 |
NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the unoccupied electronic states and molecular orientation of a material. diamond.ac.ukwikipedia.org By tuning the X-ray energy to the absorption edge of a specific element (like carbon or fluorine), core electrons are excited into unoccupied molecular orbitals. nist.gov
For this compound, NEXAFS spectra at the carbon K-edge and fluorine K-edge would probe the unoccupied σ* orbitals associated with the C-C and C-F bonds. researchgate.net Because synchrotron radiation is polarized, angle-dependent NEXAFS measurements can be used to determine the orientation of the long, linear this compound molecules, especially when they are arranged in an ordered film on a surface. nist.gov This provides insight into the molecular-level ordering and alignment. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
Chromatographic and Mass Spectrometric Approaches
These methods are essential for separating this compound from complex mixtures and for providing unambiguous identification based on its mass.
GC-MS is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is a "gold standard" for the identification of many organic compounds. wikipedia.org
In a GC-MS analysis, this compound is vaporized and passed through a GC column, where it separates from other compounds based on its volatility and interaction with the column's stationary phase. It elutes from the column at a characteristic retention time. Research has confirmed the analysis of this compound by GC-MS, noting its elution time and specific mass spectrum. tandfonline.com
After separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge (m/z) ratio of the parent ion and its characteristic fragments. The fragmentation pattern serves as a molecular fingerprint. For this compound, the spectrum is characterized by a series of CₓFᵧ⁺ fragments, with a particularly abundant peak at m/z 69, corresponding to the CF₃⁺ ion. nih.gov This allows for highly specific identification and assessment of purity. innovatechlabs.com
Table 4: Characteristic Mass Spectrometry Data for this compound
| Feature | Description |
|---|---|
| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Mode | Electron Impact (EI) |
| Key Mass Fragments (m/z) | 69 (CF₃⁺), 119 (C₂F₅⁺), 131 (C₃F₅⁺), 169 (C₃F₇⁺), 219 (C₄F₉⁺) |
| Most Abundant Fragment | m/z 69 |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Perfluorinated Substances
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the determination of per- and polyfluoroalkyl substances (PFAS), including this compound. This method is particularly well-suited for analyzing complex environmental and biological matrices where trace-level detection is often required. nih.govdiva-portal.org The process begins with the separation of analytes using liquid chromatography, where the choice of stationary and mobile phases is critical for resolving different PFAS compounds. diva-portal.org For instance, C18 reversed-phase columns are commonly employed.
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for PFAS analysis, typically operated in negative ion mode due to the acidic nature of many PFAS compounds. In the tandem mass spectrometer, specific precursor ions of the target analytes are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are monitored in the third quadrupole (Q3). This selected reaction monitoring (SRM) approach provides high specificity and reduces matrix interference. diva-portal.org
Method development and validation are crucial for accurate quantification. nih.gov This involves optimizing parameters such as cone voltage and collision energy for each specific analyte to achieve maximum sensitivity. For example, in the analysis of perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), specific precursor-to-product ion transitions are monitored. While direct LC-MS/MS data for this compound is not as commonly published as for shorter-chain PFAS, the principles of the technique are directly applicable. The large molecular weight of this compound (C₂₀F₄₂) presents a challenge, as it may require higher collision energies for efficient fragmentation. tandfonline.com The use of isotopically labeled internal standards is a common practice to correct for matrix effects and variations in instrument response, ensuring the accuracy and reliability of the quantitative data. rsc.org
Mass Spectrometry as a General Standard for this compound
Mass spectrometry (MS) is a fundamental technique for the identification and characterization of this compound. scbt.com Due to its high molecular weight and thermal stability, this compound can be analyzed by various MS techniques, often coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC). tandfonline.com
Electron ionization (EI) is a common ionization method used in GC-MS. The EI mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon bonds along the perfluorinated chain. A notable feature in the mass spectra of perfluoroalkanes is the presence of intense peaks corresponding to [CₙF₂ₙ₊₁]⁺ ions. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which serves as a standard for its identification. nist.gov In one study, this compound was used as a standard to confirm the identity of peaks observed in the analysis of fluoropolymer-coated cookware, where it eluted at a specific retention time and showed a matching mass spectrum. tandfonline.com
In addition to EI, negative chemical ionization (NCI) is another valuable technique, particularly for its high sensitivity towards electronegative compounds like perfluorinated substances. nih.gov While detailed NCI spectra for this compound are less commonly reported in readily available literature, the technique is known to produce abundant molecular ions or [M-F]⁻ ions for other PFAS, which can be advantageous for selective detection.
The accurate mass measurement capabilities of high-resolution mass spectrometry (HRMS) can provide unambiguous elemental composition confirmation of this compound and its fragments, further solidifying its identification. nih.gov
Thermal and Calorimetric Analysis of this compound Systems
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties and phase transitions of materials like this compound. wikipedia.orgfilab.fr By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting, crystallization, and solid-state transitions. torontech.com
For this compound, DSC analysis reveals multiple phase transitions. nist.gov The NIST Chemistry WebBook provides phase change data for this compound, indicating several transitions at different temperatures. nist.govnist.gov These transitions are associated with changes in the crystalline structure of the molecule. The entropy of fusion (ΔfusS) for these transitions has been measured, providing insight into the degree of disordering at each phase change. nist.gov
A study on a homologous series of perfluoroalkanes, including this compound, utilized DSC to measure heat capacities and transition behaviors from low temperatures up to the melt. researchgate.net This type of analysis is crucial for understanding the relationship between chain length and thermal properties in this class of compounds. The data obtained from DSC, such as the enthalpy and entropy of fusion, are fundamental thermodynamic properties that are essential for various applications.
| Transition Temperature (K) | Entropy of Fusion (ΔfusS) (J/mol*K) | Reference |
|---|---|---|
| 149.5 | 4.48 | Starkweather, 1986 nist.gov |
| 202.9 | 55.45 | Starkweather, 1986 nist.gov |
| 437.9 | 183.44 | Starkweather, 1986 nist.gov |
Adiabatic Calorimetry in Low-Temperature Regimes
Adiabatic calorimetry is a precise technique for measuring the heat capacity of substances with minimal heat exchange with the surroundings. fauske.comup.ac.za This method is particularly valuable for obtaining accurate thermodynamic data at low temperatures.
Research on a series of perfluoroalkanes, which included this compound, employed adiabatic calorimetry to measure their heat capacities from 5 K up to the melt. researchgate.net Such measurements are foundational for establishing a baseline vibrational heat capacity and for calculating other thermodynamic functions like enthalpy and entropy. The data from adiabatic calorimetry can be analyzed using systems like the Advanced THermal Analysis System (ATHAS) to understand the vibrational motions within the solid state of these linear macromolecules. researchgate.net The high accuracy of adiabatic calorimetry allows for the detailed characterization of the thermodynamic properties of this compound in its crystalline state at low temperatures. researchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com It is a critical tool for determining the thermal stability and decomposition characteristics of materials. rsc.org
While specific TGA studies focusing solely on the decomposition kinetics of pure this compound are not extensively detailed in the provided search results, the general principles of TGA are directly applicable. For perfluorinated compounds, TGA can provide information on the temperature at which thermal degradation begins, the rate of mass loss, and the composition of the residue, if any. Studies on related perfluorinated materials, such as perfluoropolyethers (PFPEs), have used TGA to investigate their thermal stability and decomposition mechanisms. These studies show that the thermal stability of perfluorinated compounds can be influenced by their molecular weight and the nature of their end groups. For this compound, a TGA curve would be expected to show a single-step decomposition at a high temperature, reflecting the high strength of the carbon-fluorine bonds.
Advanced Microscopy and Surface Characterization Techniques
Advanced microscopy and surface characterization techniques are instrumental in understanding the morphology and surface properties of this compound, particularly in the context of thin films and coatings.
Scanning electron microscopy (SEM) has been used to visualize the surface texture of materials. acs.org For instance, studies on textured surfaces designed for wetting resistance have utilized SEM to examine the micro- and nanostructures that contribute to properties like superhydrophobicity and omniphobicity. acs.org
Atomic force microscopy (AFM) is another powerful tool for characterizing surface topography at the nanoscale. It can provide quantitative data on surface roughness, which is a critical parameter influencing the wetting behavior of perfluorinated coatings.
The wetting properties of this compound surfaces have been a subject of significant interest. The alignment of terminal -CF₃ groups on the surface plays a crucial role in achieving very low surface free energies. scispace.com When n-perfluoroeicosane is vapor-deposited onto a substrate like glass, it can form epitaxially grown crystallites with their molecular axes oriented perpendicular to the surface. scispace.com This ordered arrangement results in a surface with a high density of -CF₃ groups, leading to exceptional water repellency, with dynamic contact angles of water reported to be as high as 119°. scispace.com This corresponds to an extremely low surface free energy of 6.7 mJ/m², which is among the lowest for any solid surface. scispace.com Such surfaces have potential applications in creating superhydrophobic and oleophobic materials. google.com
Atomic Force Microscopy (AFM) for Surface Topography and Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of surfaces at the nanoscale. azooptics.comjeremyjordan.me It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. jeremyjordan.me The deflection of the cantilever, caused by forces between the tip and the surface, is measured and used to create a detailed surface map. jeremyjordan.me
In the context of this compound, AFM is invaluable for visualizing the structure of its films on various substrates. After transferring Langmuir films of perfluoroalkanes to solid supports, AFM can reveal the film's homogeneity, the presence of domains, and surface roughness with sub-nanometer resolution. azooptics.comnist.gov For instance, studies on similar long-chain perfluorinated molecules have used AFM to observe the morphology of Langmuir-Blodgett films, identifying distinct domains and quantifying their height and structure. The technique can differentiate between regions of varying molecular packing and orientation, providing a visual complement to data obtained from other methods like X-ray diffraction. copernicus.org The ability of AFM to operate in various environments also allows for the study of these films under different conditions, offering insights into their stability and response to external stimuli. copernicus.org
Surface Force Apparatus (SFA) for Interfacial Interactions
The Surface Force Apparatus (SFA) is a precision instrument designed to measure the forces between two surfaces as a function of their separation distance, with sub-Angstrom resolution for distance and nanonewton sensitivity for force. wikipedia.orglibretexts.org It typically involves two cylindrically curved, atomically smooth mica surfaces on which materials of interest, such as this compound monolayers, can be deposited. wikipedia.org By bringing the surfaces together and retracting them in a controlled manner, a detailed force-distance profile can be generated. libretexts.org
SFA experiments on surfaces coated with this compound monolayers allow for the direct measurement of fundamental interfacial forces, including van der Waals forces, adhesion, and friction. wikipedia.orgoxinst.com These measurements are critical for understanding the unique low-surface-energy and lubricating properties of fluorinated compounds. The force-distance curves can reveal information about the monolayer's thickness, compressibility, and the energy of adhesion when the surfaces are pulled apart. Frictional force measurements, conducted by sliding the surfaces past each other, provide data on the shear properties of the this compound film. This technique is essential for characterizing the molecular interactions that govern the macroscopic behavior of these surfaces. nih.govsurforcellc.com
Brewster Angle Microscopy (BAM) for Monolayer Visualization
Brewster Angle Microscopy (BAM) is a non-invasive optical technique for visualizing ultrathin films and monolayers at the air-liquid interface in real-time. semanticscholar.orgbiolinscientific.com The technique is based on the principle of the Brewster angle, where p-polarized light incident on a pure liquid surface at a specific angle (approximately 53° for the air-water interface) is not reflected. biolinscientific.com When a monolayer, such as one formed by this compound, is present on the surface, it alters the local refractive index, leading to a reflection of light. biolinscientific.combiolinscientific.com
BAM allows for the direct observation of the formation and evolution of this compound monolayers during compression in a Langmuir trough. biolinscientific.com It provides visual information on:
Phase Transitions: The transition from a gas-like phase to liquid and solid phases can be directly observed as changes in the film's brightness and morphology. semanticscholar.org
Domain Formation: The nucleation and growth of condensed-phase domains within the monolayer are clearly visible. The shape, size, and packing of these domains provide insights into intermolecular forces and molecular ordering. nih.govresearchgate.net
Film Homogeneity: BAM can reveal inhomogeneities, cracks, or collapses in the monolayer, which are crucial for assessing film quality before transfer to a solid substrate. semanticscholar.org
This real-time visualization is a powerful complement to surface pressure-area isotherm measurements, linking macroscopic changes in surface pressure to microscopic structural transformations. nih.gov
Grazing Incidence X-ray Diffraction (GIXD) for Lateral Ordering in Monolayers
Grazing Incidence X-ray Diffraction (GIXD) is a powerful synchrotron-based technique used to determine the two-dimensional crystal structure of monolayers at interfaces. uchicago.edunih.gov In a GIXD experiment, a highly collimated X-ray beam strikes the interface at a very shallow angle (less than the critical angle for total reflection), ensuring that the X-rays are sensitive to the surface layer. uchicago.edunih.gov The diffracted X-rays provide information about the lateral arrangement of molecules within the monolayer. nih.gov
For this compound monolayers, GIXD is used to determine:
Unit Cell Parameters: The positions of the diffraction peaks reveal the lattice constants and symmetry of the two-dimensional molecular packing.
Molecular Tilt: The orientation of the rod-like this compound molecules with respect to the surface normal can be calculated from the diffraction data.
Coherence Length: The width of the diffraction peaks provides an estimate of the size of the ordered domains within the monolayer. uchicago.edu
Studies on perfluoroalkanes have used GIXD to map out their complex phase diagrams, identifying various ordered phases with distinct packing arrangements and molecular tilts as a function of temperature and surface pressure. ulisboa.pt This technique provides near-atomic resolution detail of the in-plane structure that is not accessible by other methods. uchicago.edu
X-ray Reflectivity (XR) for Monolayer Organization
X-ray Reflectivity (XR) is a non-destructive analytical technique used to probe the structure of thin films and multilayers perpendicular to the surface. rigaku.commalvernpanalytical.com It measures the intensity of X-rays reflected from a flat surface as a function of the incidence angle. uc.edu The resulting reflectivity curve contains interference patterns, known as Kiessig fringes, which are generated by the reflection of X-rays from the top and bottom interfaces of the film. rigaku.com
By analyzing the XR data from a this compound monolayer, several key structural parameters can be precisely determined:
Film Thickness: The periodicity of the Kiessig fringes is directly related to the thickness of the monolayer, providing a measure of the length of the this compound molecule in its specific orientation. rigaku.com
Surface and Interface Roughness: The rate at which the reflectivity signal decays with increasing angle is related to the roughness of the film's surface and its interface with the substrate. rigaku.commalvernpanalytical.com
XR is often used in conjunction with GIXD to obtain a complete, three-dimensional picture of the monolayer structure. aps.orgaps.org While GIXD provides the in-plane ordering, XR provides the out-of-plane structure, including layer thickness and density. researchgate.net
Theoretical and Computational Studies on Perfluoroeicosane Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the fundamental properties of molecules. These methods are particularly useful for determining electronic structures, bond characteristics, and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. cdnsciencepub.comacs.org It is particularly effective for large molecules like perfluoroalkanes (PFAs), providing a balance between accuracy and computational cost. cdnsciencepub.com DFT calculations are instrumental in predicting the structural geometries and electronic properties of these compounds.
For long-chain perfluoroalkanes, DFT studies have been crucial in understanding their unique structural conformations. Unlike their hydrocarbon counterparts which favor a planar, all-trans zigzag geometry, perfluoro-n-alkanes with four or more carbons adopt a helical or twisted conformation as their global energy minimum. core.ac.ukresearchgate.net Theoretical investigations using various DFT functionals have confirmed that the all-anti zigzag geometry for perfluoro-n-alkyl chains (≥C3) is typically a transition state between the more stable left- and right-handed helical structures. core.ac.uk The source of this helicity is primarily attributed to electrostatic repulsion between fluorine atoms on adjacent carbon atoms, which destabilizes the planar conformation. researchgate.net
Electronic properties such as adiabatic electron affinities (AEAs) for linear-chain perfluoroalkanes have been systematically studied using DFT methods. acs.orguga.edu The AEA tends to increase with the length of the carbon chain, indicating a greater ability to accept an electron. acs.org These computational studies provide foundational data on the intrinsic electronic nature of perfluoroeicosane.
Table 1: Comparison of DFT-Predicted Geometries for Perfluoroalkanes
| Property | Short-Chain PFA (e.g., C3F8) | Long-Chain PFA (e.g., C20F42) | Primary Reason |
| Global Minimum Geometry | Near-zigzag, slightly twisted core.ac.uk | Helical/Twisted core.ac.ukresearchgate.net | Minimization of electrostatic repulsion |
| Zigzag Conformation | Local Minimum or Transition State core.ac.uk | Transition State core.ac.uk | Steric strain between adjacent fluorine atoms |
| Electron Affinity | Lower, increases with chain length acs.org | Higher, stabilizes excess electron acs.org | Increased polarizability and charge delocalization |
This table is generated based on findings for linear perfluoroalkanes; specific values for this compound follow these established trends.
Computational methods are essential for predicting and interpreting the vibrational spectra of molecules, which arise from the stretching, bending, and twisting of chemical bonds. annualreviews.org DFT calculations can be used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mit.edu These predicted frequencies aid in the assignment of experimental spectra, allowing for a detailed understanding of a molecule's structure. cdnsciencepub.com
Table 2: Typical Calculated Vibrational Modes for Perfluoroalkanes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| C-F Stretch | 1100 - 1300 | High-energy vibrations due to the strong C-F bond. |
| C-C Stretch | 800 - 1100 | Stretching of the carbon backbone. |
| CF₂ Bend/Scissor | 500 - 700 | Bending motion of the CF₂ groups. |
| CF₂ Wag/Twist | 200 - 500 | Lower-energy twisting and wagging motions of the chain. |
| Torsional Modes | < 200 | Low-frequency modes related to the helical twist of the backbone. |
This table represents generalized frequency ranges for perfluoroalkanes based on computational studies.
The analysis of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. A transition state is the specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for a reaction to proceed. ulisboa.ptelectrochemsci.org
This compound is known for its extreme chemical inertness. However, computational methods like DFT can be used to explore hypothetical or forced reaction pathways, such as thermal decomposition or oxidation initiated by highly reactive species like hydroxyl radicals (•OH). cdnsciencepub.comcdnsciencepub.com In such studies, researchers locate the transition state structures and calculate their energies. cdnsciencepub.com The difference in energy between the reactants and the transition state is the activation energy (ΔEact), a critical parameter that determines the reaction rate. electrochemsci.org
For example, studies on the atmospheric oxidation of polyfluorinated substances use DFT to map the potential energy surface of reactions initiated by •OH radicals. cdnsciencepub.comcdnsciencepub.com This involves identifying all intermediates and transition states, confirming their connections via intrinsic reaction coordinate (IRC) analysis, and calculating the reaction enthalpies. cdnsciencepub.com Such an approach allows scientists to predict the most likely degradation pathways and the atmospheric lifetime of these persistent compounds.
Table 3: Steps in Computational Analysis of a Reaction Pathway
| Step | Description | Information Gained |
| 1. Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. cdnsciencepub.com | Stable molecular geometries. |
| 2. Transition State Search | Locate the saddle point (maximum energy) on the path between reactants and products. cdnsciencepub.comcdnsciencepub.com | Structure of the activated complex. |
| 3. Frequency Calculation | Confirm the nature of stationary points (minima have all real frequencies; a TS has one imaginary frequency). cdnsciencepub.com | Zero-point energies and characterization of the transition state. |
| 4. IRC Analysis | Map the reaction path from the transition state down to the connected reactant and product. cdnsciencepub.com | Confirmation that the correct TS connects the desired minima. |
| 5. Energy Calculation | Compute single-point energies with high-level methods to refine activation and reaction energies. cdnsciencepub.comcdnsciencepub.com | Accurate reaction kinetics (rates) and thermodynamics. |
Prediction of Vibrational Frequencies and Bond Energies
Molecular Modeling and Simulation
While quantum mechanics provides detailed electronic information, it is computationally too expensive for studying the collective behavior of many molecules over time. For this, molecular modeling and simulation techniques like molecular dynamics are employed.
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. cdnsciencepub.comacs.org This technique has been specifically applied to this compound to understand its behavior at interfaces, which governs properties like wetting and adhesion. researchgate.net
MD simulations have been used to investigate the differences in hydrophobicity between perfluoro-n-eicosane and its hydrocarbon analogue, n-eicosane. researchgate.net These studies analyze the density, chemical potential, and orientational ordering of water molecules at the crystal-water interface. The results show that the perfluoro-n-eicosane interface has a lower water density and induces weaker orientational ordering in water molecules, confirming its extreme hydrophobicity. researchgate.net The OPLS (Optimized Potentials for Liquid Simulations) force field is often used in these simulations to model the intermolecular interactions. researchgate.net
Other MD simulations have successfully reproduced the experimentally observed Langmuir films that non-amphiphilic molecules like this compound form at the air-water interface. ulisboa.pt These simulations provide molecular-level insight into how these molecules self-assemble into organized, crystalline-like structures with their molecular axes oriented perpendicular to the surface. acs.orgresearchgate.net This organization is responsible for the exceptionally low surface free energy of this compound surfaces. acs.orgresearchgate.net
Table 4: Findings from MD Simulations of this compound Interfaces
| System Studied | Key Findings | Implication |
| This compound-Water Interface | Lower interfacial water density compared to hydrocarbon equivalent. researchgate.net | Extreme hydrophobicity (water-repellency). |
| This compound-Water Interface | Weaker orientational ordering of interfacial water molecules. researchgate.net | Reduced interaction between the surface and water. |
| This compound Langmuir Film | Spontaneous formation of ordered, solid-like monolayer on water. ulisboa.pt | Explains the formation of stable films from non-amphiphilic molecules. |
| Vapor-Deposited Surface | Hexagonal packing of -CF₃ groups on the surface. acs.orgresearchgate.net | Results in one of the lowest surface free energies known for a solid (6.7 mJ/m²). acs.orgresearchgate.net |
While all-atom MD simulations are powerful, they are often limited to nanometer length scales and nanosecond time scales. demokritos.gr To study larger systems and phenomena that occur over longer times, such as the prediction of bulk thermophysical properties, researchers use mesoscopic or coarse-grained (CG) models. rptu.de
In a CG model, groups of atoms are bundled together into single interaction sites or "beads". tandfonline.com This simplification reduces the number of particles and degrees of freedom in the system, allowing for significantly larger and longer simulations. demokritos.gr The interactions between these beads are parameterized to reproduce the properties of the real material, as determined from either experiments or more detailed atomistic simulations. tandfonline.com
Approaches like the SAFT-γ Mie (Statistical Associating Fluid Theory) framework can be used to develop transferable CG force fields for complex molecules like perfluoroalkylalkanes. tandfonline.com These models can accurately predict thermophysical properties such as vapor-liquid equilibria and interfacial tensions. tandfonline.comacs.org By representing the distinct fluorinated and hydrogenated segments of a molecule with different types of beads, these models capture the essential physics driving the macroscopic behavior. tandfonline.com This methodology is directly applicable to developing a predictive model for the thermophysical properties of pure this compound and its mixtures.
Table 5: Comparison of Atomistic and Mesoscopic Modeling Approaches
| Feature | Atomistic Modeling (e.g., MD) | Mesoscopic Modeling (e.g., Coarse-Graining) |
| Level of Detail | Every atom is explicitly represented. | Groups of atoms are represented as single "beads". tandfonline.com |
| Typical Timescale | Femtoseconds to Nanoseconds demokritos.gr | Nanoseconds to Milliseconds demokritos.gr |
| Typical Lengthscale | Angstroms to Nanometers demokritos.gr | Nanometers to Micrometers demokritos.gr |
| Primary Application | Detailed mechanistic insights, interfacial structure. researchgate.net | Bulk properties, phase behavior, large-scale morphology. tandfonline.com |
| Governing Physics | Detailed force fields (e.g., OPLS, COMPASS). researchgate.netresearchgate.net | Simplified potentials (e.g., SAFT-γ Mie). tandfonline.com |
Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) for Vapor-Liquid Equilibria
The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a sophisticated equation of state rooted in statistical mechanics, utilized to predict the thermodynamic properties and phase equilibria of complex fluid mixtures. ntnu.nocity.ac.ukwikipedia.org This model is particularly effective for polymer systems and other complex molecules, including perfluorinated compounds. arxiv.org The PC-SAFT approach models molecules as chains of spherical segments, accounting for molecular size, shape, and intermolecular forces, such as dispersion and association (e.g., hydrogen bonding). wikipedia.orgarxiv.orgresearchgate.net
For non-associating chain molecules like this compound, the PC-SAFT model typically requires three pure-component parameters: the segment number (m), the segment diameter (σ), and the dispersion energy between segments (ε/k). ntnu.novanderbilt.edu These parameters are generally determined by fitting the model to experimental data of vapor pressure and saturated liquid density for a given family of compounds. researchgate.netresearchgate.net For many homologous series, including perfluoroalkanes, the segment diameter and dispersion energy are often found to be constant, while the segment number increases linearly with molecular weight. ntnu.no
Predictive Toxicology Modeling with Perfluorinated Compounds
The vast number of per- and polyfluoroalkyl substances (PFAS), estimated to be over 5,000, makes individual experimental testing for toxicity impractical. rsc.org Computational methods, particularly predictive toxicology modeling, are essential tools to address this data gap and support regulatory assessment and risk management. rsc.orgresearchgate.net These in silico approaches are founded on the principle that a compound's chemical structure is related to its physicochemical properties and biological activity, including toxicity. rsc.org By using computational models, it becomes possible to estimate the toxic potential of a large set of compounds based on a smaller, experimentally determined dataset. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent among these methods. rsc.orgpromisces.eu These models establish a mathematical relationship between the numerical representation of a chemical's structure (molecular descriptors) and a specific endpoint, such as toxicity or a physical property. promisces.eu For PFAS, QSAR/QSPR models have been developed for various endpoints, including physicochemical properties, as well as toxic and ecotoxic effects. rsc.org
The development of reliable predictive models faces challenges, including the limited availability of high-quality experimental data for the diverse classes of PFAS. rsc.org To address this, strategies like developing local QSAR models for specific classes of compounds or using advanced machine learning techniques like transfer learning are being employed. rsc.orgacs.org Transfer learning, for instance, can leverage toxicity data from a broad range of organic compounds to build a robust source model, which is then fine-tuned with the limited available PFAS data to improve prediction accuracy for this specific chemical domain. acs.org These predictive models are valuable for prioritizing chemicals for further testing, understanding mechanisms of toxicity, and predicting risks associated with emerging and unstudied PFAS. tandfonline.comresearchgate.net
Integration of Omics Technologies and Computational Methods
The integration of high-throughput "omics" technologies—such as toxicogenomics, proteomics, and metabolomics—with computational methods provides a powerful framework for understanding the mechanisms of PFAS toxicity. mdpi.comnih.gov Toxicogenomics, which studies how genomes respond to toxic substance exposure, is particularly insightful. oup.com By analyzing changes in gene expression in response to PFAS exposure, researchers can identify perturbed biological pathways and molecular initiating events that lead to adverse outcomes. rsc.orgoup.com
This integrated approach allows for a more mechanistic understanding that goes beyond simple statistical correlations. rsc.orgnih.gov For example, gene expression profiling in rats exposed to perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) revealed effects similar to those of peroxisome proliferator-activated receptor alpha (PPARα) agonists on genes related to fatty acid homeostasis. oup.com These studies also identified the downregulation of genes involved in cholesterol biosynthesis and disruptions in thyroid hormone metabolism genes, findings that correlated with observed decreases in serum cholesterol and thyroid hormone levels in vivo. oup.com
More recent studies combine multi-omics data with network toxicology and machine learning to build comprehensive models of PFAS-induced disease. yesilscience.comresearchgate.net For instance, by analyzing transcriptomic data from liver cancer cohorts, researchers have identified key genes and signaling pathways, such as those involved in lipid and glucose metabolism, that are associated with both PFAS exposure and disease progression. yesilscience.comresearchgate.net Computational tools like the Comparative Toxicogenomics Database are used to link chemicals to gene interactions and diseases, helping to map out signaling pathways affected by PFAS. mdpi.comnih.gov This systems-level approach, which combines in vitro or in vivo omics data with physiologically based kinetic (PBK) modeling and quantitative in vitro to in vivo extrapolation (QIVIVE), enables the prediction of human health risks and the derivation of health-based guidance values from molecular-level data. nih.govfrontiersin.org
Structure-Activity Relationships in Toxicology
Structure-Activity Relationships (SARs) are a cornerstone of predictive toxicology for perfluorinated compounds, exploring how variations in chemical structure influence toxicological effects. nih.govresearchgate.net For PFAS, key structural features that determine toxicity include the length of the fluorinated carbon chain, the type of functional head group (e.g., carboxylate or sulfonate), and the degree and pattern of fluorination. nih.govoup.com Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically describe these relationships, using molecular descriptors to predict toxicity endpoints. tandfonline.comresearchgate.net
A consistent finding across numerous studies is the correlation between carbon chain length and toxicity. nih.govnih.gov For perfluorinated carboxylic acids (PFCAs), in vitro cytotoxicity studies have demonstrated that as the fluorocarbon chain elongates from C6 to C14, the EC50 value (the concentration causing a 50% effect) decreases, indicating that toxicity increases. nih.govresearchgate.net However, this trend may plateau or even reverse with further chain elongation, as observed with C16 and C18 PFCAs. nih.gov This relationship is a critical factor in the bioaccumulation potential of PFAS, with long-chain compounds (generally defined as PFCAs with ≥7 perfluorinated carbons and PFSAs with ≥6) showing higher accumulation in biological tissues. oup.com
QSAR models for PFAS utilize a variety of molecular descriptors derived from their 2D or 3D structures. These can include simple descriptors like molecular weight and atom counts, or more complex quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which has shown a strong correlation with the chronic toxicities of some PFCs. tandfonline.comnih.gov These models have been developed to predict various toxicity endpoints, such as acute oral toxicity (LD50) in rodents and binding affinities to transport proteins like human serum albumin. researchgate.netnih.gov By identifying the key structural features that drive toxicity, SAR and QSAR studies provide a valuable tool for assessing the risks of the many PFAS compounds that lack experimental data and for guiding the design of safer alternatives. tandfonline.comnih.gov
| Model Type | Predicted Endpoint | Organism/System | Key Structural Descriptors Used | Reference |
|---|---|---|---|---|
| QSAR | Acute Oral Toxicity (LD50) | Rat, Mouse | 2D descriptors from SMILES (e.g., constitutional, topological) | tandfonline.comresearchgate.net |
| QSAR | Chronic Toxicity | Aquatic Species | Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | nih.gov |
| SAR | Cytotoxicity (EC50) | Human Cell Line (HCT116) | Fluorocarbon chain length | nih.govresearchgate.net |
| QSAR | Binding Affinity to Human Serum Albumin (HSA) | In Silico | Packing Density Index (PDI), Quantitative Estimation of Drug-likeness (QED), Average Connectivity Index (X4A) | nih.gov |
| SAR | Binding to Transthyretin (TTR) | In Vitro | Molecular size, Functional group type | oup.com |
| Transfer Learning (DNN) | Acute Oral Toxicity (LD50) | Rat | Mordred descriptors (various 2D and 3D properties) | acs.org |
Applications and Functionalization of Perfluoroeicosane in Research and Development
Surface Science and Wettability Engineering
The distinct properties of perfluoroeicosane, particularly its densely packed trifluoromethyl (-CF₃) groups, are central to its application in surface science. These properties allow for the engineering of surfaces with extreme water and oil repellency.
Superhydrophobic and Superoleophobic Surfaces
The creation of surfaces that exhibit extreme repellency to both water (superhydrophobicity) and oils (superoleophobicity) is a significant area of materials science. ulisboa.pt Superhydrophobic surfaces are characterized by water contact angles greater than 150 degrees and low contact angle hysteresis, meaning water droplets easily roll off. ulisboa.ptlookchem.com While superhydrophobicity is a well-known phenomenon, achieving superoleophobicity is more challenging due to the low surface tension of oils. ulisboa.pt
This compound has been instrumental in the fabrication of such surfaces. By applying a coating of this compound, often through methods like thermal evaporation, researchers can generate the necessary low surface energy and surface roughness to achieve exceptional oleophobicity. ulisboa.ptlookchem.com This is because oleophobicity is dependent on having an extremely low surface tension, a key characteristic of this compound. lookchem.com The combination of micro- and nanostructured surfaces with the low surface energy of this compound can lead to the creation of robust superoleophobic surfaces. ulisboa.pt
Engineering Low Surface Energy Materials
This compound is a cornerstone in the development of materials with exceptionally low surface energy. biosynth.com A seminal study demonstrated that a surface of epitaxially grown, single-like crystallites of n-perfluoroeicosane on glass, with molecular axes perpendicular to the surface, exhibited a dynamic water contact angle of 119°. fluoromart.comacs.orgresearchgate.net This corresponded to a surface free energy of 6.7 mJ/m², which was reported as the lowest surface free energy of any solid at the time. fluoromart.comacs.orgresearchgate.net This ultra-low surface energy is attributed to the hexagonal close-packing of the terminal -CF₃ groups. biosynth.comfluoromart.com
The ability to create such low-energy surfaces is critical for a variety of applications that require non-stick and repellent properties. While there has been some debate and further analysis regarding the exact value of the surface energy, the fundamental principle that the ordered alignment of this compound molecules leads to exceptionally low surface energy remains a key finding in the field. biosynth.com
Reported Surface Properties of n-Perfluoroeicosane Coated Surfaces
| Substrate | Deposition Method | Dynamic Water Contact Angle | Calculated Surface Free Energy (mJ/m²) | Reference |
|---|---|---|---|---|
| Glass | Vapor Deposition | 119° | 6.7 | fluoromart.comacs.org |
Influence of Molecular Conformation and Lateral Packing on Surface Properties
The surface properties of materials coated with perfluorinated compounds are heavily influenced by the molecular arrangement at the surface. nih.gov For this compound, the perpendicular orientation of the molecular axes to the surface is crucial for achieving the lowest surface energy. fluoromart.comacs.org This orientation allows for the dense, hexagonal packing of the terminal -CF₃ groups, which minimizes surface energy. biosynth.comfluoromart.com
Interfacial Phenomena and Boundary Slip Mechanisms
The interaction between a liquid and a solid surface, known as interfacial phenomena, is fundamental to understanding wettability. pharmint.net On highly repellent surfaces, such as those created with this compound, the traditional no-slip boundary condition in fluid dynamics can break down, leading to a phenomenon called boundary slip. nist.gov This means that the fluid velocity at the solid-liquid interface is not zero, which can have significant implications for fluid flow, such as drag reduction. nist.gov
The degree of slip is often characterized by the slip length. While direct studies on boundary slip specifically on this compound surfaces are not extensively detailed in the provided context, the principles of superhydrophobicity and superoleophobicity achieved with this compound suggest its potential in applications where boundary slip is desirable. The creation of a stable air-liquid interface (in the case of superhydrophobicity) or a lubricant-liquid interface on a this compound-coated surface can facilitate this slip.
Bio-inspired Special Wettability
Nature provides numerous examples of surfaces with special wettability, such as the self-cleaning lotus (B1177795) leaf and the water-walking abilities of water striders. chemicalbook.comefor-group.com These biological systems have inspired the development of artificial surfaces with similar properties. lookchem.com A key principle learned from nature is that special wettability arises from a combination of surface chemistry and hierarchical micro- and nanostructures. chemicalbook.com
This compound, with its ability to create surfaces with extremely low surface energy, serves as a crucial component in mimicking the chemical aspect of these bio-inspired designs. chemicalbook.com By combining the low surface energy of this compound with engineered surface topographies, researchers can create materials that replicate the functionalities seen in nature, leading to applications in self-cleaning coatings, anti-fouling surfaces, and drag reduction. chemicalbook.com
Biomedical and Pharmaceutical Research
The unique properties of perfluorocarbons (PFCs), including this compound, such as their chemical and biological inertness, high gas-dissolving capacity, and biocompatibility, have made them subjects of interest in biomedical and pharmaceutical research. ulisboa.ptfluoromart.com
This compound is noted for its high biocompatibility and thermal stability. ulisboa.pt These characteristics make it a candidate for various biomedical applications. While specific research on this compound is not as extensive as for other PFCs, its properties suggest potential uses. For instance, its application as a coating for medical devices is being explored to reduce the risk of inflammatory reactions and prevent the adhesion of bodily fluids and contaminants.
In the pharmaceutical realm, PFCs are investigated for their potential in drug delivery systems. ulisboa.ptnih.govnist.gov Nanoemulsions and microbubbles formulated with PFCs can act as carriers for therapeutic agents. ulisboa.ptnih.gov The high gas-carrying capacity of these compounds is also a significant area of research, particularly in the context of oxygen delivery. ulisboa.pt Although detailed studies focusing solely on this compound in these specific applications are not widely available in the provided search results, its classification as a PFC suggests its potential utility in these areas. Some suppliers of this compound list its application as a pharmaceutical intermediate.
Potential Biomedical and Pharmaceutical Applications of Perfluorocarbons (including this compound)
| Application Area | Relevant Property | Potential Use | Reference |
|---|---|---|---|
| Medical Device Coatings | Low surface energy, biocompatibility, anti-adhesive properties | Creating non-fouling and biocompatible surfaces for implants and surgical tools. | |
| Drug Delivery | Biocompatibility, formation of stable nanoemulsions | Encapsulation and delivery of therapeutic agents. | ulisboa.ptnih.gov |
| Oxygen Transport | High gas-dissolving capacity | Component in artificial blood substitutes and for oxygenating tissues. | ulisboa.pt |
Perfluorocarbon-Based Drug Delivery Systems
Perfluorocarbons (PFCs), such as this compound, are being explored as components in sophisticated drug delivery systems. thno.org These systems often take the form of nanoemulsions, which are stable mixtures of PFCs in water, stabilized by surfactants. thno.org The inert nature of PFCs makes them an attractive platform for delivering a variety of therapeutic agents, from small molecules to larger biologics like proteins and peptides. thno.org
The design of these nanoemulsions can be tailored for specific applications. For instance, triphasic nanoemulsions incorporate a hydrocarbon oil along with the PFC, which can enhance the loading capacity for drugs that are poorly soluble in water. thno.org The therapeutic payload can be housed within the surfactant layer or, in some cases, dispersed directly within the PFC core. nih.gov
Below is a table summarizing the types of therapeutic payloads delivered by perfluorocarbon nanoemulsions:
| Therapeutic Payload | Examples | Reference |
| Small Molecules | Anticancer drugs, anti-inflammatory agents | thno.org |
| Biologics | siRNAs, proteins, peptides, enzymes, oligonucleotides | thno.org |
Micro- and Nanoscale Encapsulation for Medical Applications
The encapsulation of perfluorocarbons like this compound into micro- and nanoscale carriers is a significant area of research for various medical applications. These carriers, often made from biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), can protect the PFC core and provide a stable vehicle for delivery within the body. nih.gov
Microfluidic techniques have emerged as a precise method for producing these core-shell micro- and nanostructures. frontiersin.org This technology allows for high control over the size and structure of the resulting capsules, which is crucial for their performance in medical applications. researchgate.net For example, alginate-based microcapsules with a PFC core have been developed to enhance the oxygen supply to encapsulated cells, which is a promising strategy for tissue engineering and regenerative medicine. pan.pl
Key features of PFC encapsulation for medical use include:
Enhanced Stability: Polymeric shells prevent the coalescence of PFC droplets. nih.gov
Controlled Size: Microfluidics enables the production of uniformly sized particles. frontiersin.org
Improved Oxygen Delivery: The high oxygen solubility of the PFC core supports cell viability in tissue engineering applications. pan.pl
Perfluorinated Compounds in Acute Lung Injury Treatment
Perfluorinated compounds are being investigated for the treatment of acute lung injury (ALI) due to their unique physicochemical properties, most notably their high capacity to dissolve oxygen. nih.gov Different methods of application, such as liquid ventilation with PFCs or the use of aerosolized PFCs, have demonstrated the ability to decrease inflammatory responses in the lungs in animal studies and clinical trials. nih.gov
The anti-inflammatory effects of PFCs are a key aspect of their therapeutic potential in ALI. nih.gov Treatment with PFCs has been shown to reduce the levels of cytokines and other inflammatory mediators, which in turn leads to a decrease in the accumulation and activation of neutrophils, a type of white blood cell involved in inflammation. nih.gov While promising, more research is needed to fully understand the mechanisms behind these anti-inflammatory effects. nih.gov
Potential in Cancer Therapy (General Perfluorinated Compounds)
Perfluorinated compounds are being explored for their potential to enhance cancer therapies. nih.gov A major challenge in treating solid tumors is hypoxia, or low oxygen levels, which can make tumors resistant to treatments like radiation and certain chemotherapies. acs.org PFC-based oxygen carriers can deliver oxygen to hypoxic tumor tissues, potentially increasing the effectiveness of these treatments. nih.govacs.org
Furthermore, PFCs are being incorporated into theranostic platforms, which combine therapeutic and diagnostic capabilities. thno.org For instance, PFC nanoemulsions can be designed to not only deliver anticancer drugs but also to act as contrast agents for imaging techniques like 19F magnetic resonance imaging (MRI) and ultrasound. thno.orgnih.gov This allows for the visualization of drug delivery and the monitoring of treatment response. Some studies have also investigated the potential of certain perfluorinated compounds to influence the growth of cancer cells, with some research suggesting they may enhance the effects of estrogen on hormone-dependent breast cancer cells. researchgate.net
Materials Science and Engineering
In the realm of materials science, perfluorinated compounds like this compound are valued for their unique properties that can be harnessed for advanced engineering applications.
Fluorocarbon Films for Low Dielectric Constant Materials
Fluorocarbon films are being developed for use as low-dielectric-constant (low-k) materials in the manufacturing of semiconductors. zeon.co.jp A lower dielectric constant in the insulating layers between circuits reduces signal delay and power consumption, enabling the creation of smaller, faster, and more efficient electronic devices. lsu.edusemiengineering.com
These films can be produced using techniques like plasma-enhanced chemical vapor deposition (PECVD). lsu.edu The resulting films can have dielectric constants significantly lower than traditional silicon dioxide insulators. lsu.edu Research has focused on optimizing the deposition process to create films that are not only have a low-k value but are also thermally stable and possess good mechanical properties. lsu.eduresearchgate.net
| Property | Value/Range | Reference |
| Dielectric Constant (k) | As low as 2.0 | lsu.edu |
| Breakdown Field Strength | ~4.74 MV/cm | lsu.edu |
| Hardness | 1.4 to 1.78 GPa | lsu.edu |
Perfluorinated Membranes in Fuel Cell Technology
Perfluorinated membranes are a critical component of proton exchange membrane fuel cells (PEMFCs), a promising clean energy technology. mdpi.com These membranes, most notably Nafion®, are made from perfluorosulfonic acid (PFSA) polymers. mdpi.comresearchgate.net They play a crucial role by allowing the transport of protons from the anode to the cathode while preventing the passage of electrons and reactant gases. sigmaaldrich.com
The key properties of these membranes that make them suitable for fuel cells are their high proton conductivity, excellent chemical and thermal stability, and good mechanical strength. researchgate.net Ongoing research aims to improve these membranes further, focusing on enhancing their performance under various operating conditions, such as high temperatures and low humidity, and reducing their manufacturing cost. researchgate.net
Protective Coatings with Enhanced Hydrophobicity and Chemical Resistance
The creation of robust, liquid-repellent, and chemically inert surfaces is critical for numerous applications, ranging from corrosion protection to self-cleaning materials. rsc.orgchemistryviews.org Fluoropolymers and fluorinated compounds are highly effective for creating low surface energy coatings. researchgate.netaemdeposition.com The dense, stable carbon-fluorine bonds and the low polarizability of the fluorine atoms result in surfaces that exhibit both hydrophobicity (water-repellency) and oleophobicity (oil-repellency). kindle-tech.com
Research has demonstrated that this compound is exemplary in creating surfaces with exceptionally low energy. When n-perfluoroeicosane is applied to a substrate such as glass via vapor deposition, it forms epitaxially grown, single-like crystallites where the molecules align perpendicularly to the surface. researchgate.netresearchgate.net This ordered arrangement results in a surface layer dominated by closely packed, low-energy -CF₃ groups.
The resulting properties of these this compound films are notable, as detailed in the table below.
| Property | Value | Significance |
| Dynamic Water Contact Angle | 119° | Indicates high hydrophobicity, where water beads up and rolls off easily. researchgate.netresearchgate.net |
| Surface Free Energy | 6.7 mJ/m² | Considered the lowest surface free energy of any solid, leading to superior repellency. researchgate.netresearchgate.net |
This extremely low surface energy provides a powerful barrier against corrosive agents and prevents wetting by both water and oils, making this compound a subject of interest for advanced protective coatings. kindle-tech.comkorvustech.com The chemical inertness of fluoropolymers further contributes to the durability and chemical resistance of such coatings when exposed to acids, bases, and various organic solvents. sputtertargets.net
Synthesis of Fluorine-Modified Polysilazanes and Fluoropolymers
The incorporation of fluorine into polymers is a common strategy to enhance their properties, including thermal stability, chemical resistance, and surface hydrophobicity. researchgate.net This is often achieved by using fluorinated monomers or building blocks during polymerization. researchgate.netfluoropolymers.eu
Fluorine-Modified Polysilazanes: A novel route for synthesizing fluorine-modified polysilazanes involves the reaction of a commercially available liquid oligosilazane with a fluorinated alcohol, such as 2,2,2-trifluoroethanol (B45653) (TFE). rsc.orgufsc.brresearchgate.net This process utilizes a catalyst to activate Si-H groups on the polysilazane backbone, allowing them to react with the hydroxyl groups of the fluorinated alcohol. rsc.orgresearchgate.net The resulting polymer combines the excellent adhesion and stability of the silazane structure with the low surface energy and chemical resistance conferred by the attached trifluoroethoxy groups. researchgate.netnih.gov Coatings derived from these modified polysilazanes show significantly improved hydrophobicity and enhanced resistance to acids and bases, offering great potential for protecting metals from corrosion. rsc.orgresearchgate.net
Fluoropolymers: In the broader field of fluoropolymer technology, this compound has been identified as a specialized solvent. High-melting-point fluoropolymers, most notably polytetrafluoroethylene (PTFE), are difficult to process using conventional melt techniques due to their extremely high molecular weight and viscosity. google.com this compound is listed among a class of perfluorinated compounds that can act as solvents for these challenging polymers at elevated temperatures and pressures. google.com This enables processes like the creation of films, coatings, and the encapsulation of objects using solutions of high-performance fluoropolymers. google.com
Application in Chemical Vapor Deposition (CVD) of Fluorocarbon Films
Vapor deposition techniques are essential for creating thin films for various applications, including low-dielectric-constant layers in microelectronics. mit.edu These methods can be broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). The primary distinction is that PVD involves the vaporization of a solid material that then condenses on a substrate, whereas CVD involves a chemical reaction of precursor gases to form a solid film on the substrate surface. korvustech.comvaportech.com
While this compound itself can be deposited via PVD (a process referred to as vapor deposition) to form highly ordered films, its role in CVD is different. researchgate.netresearchgate.net In the context of CVD, fluorocarbon films are typically grown using precursor gases like hexafluoropropylene oxide (HFPO) that decompose and polymerize on a substrate. mit.edu These plasma-enhanced or pyrolytic CVD processes often result in films that are more cross-linked and structurally irregular compared to ideal linear polymers like PTFE. mit.edu
Due to its well-defined, linear-chain structure, this compound serves as a valuable analytical standard for characterizing fluorocarbon films produced by CVD. mit.edu Specifically, the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound provides a clear benchmark for a highly ordered, crystalline fluorocarbon. By comparing the NMR spectra of CVD-grown films to that of this compound, researchers can quantify the degree of structural order, chain linearity, and cross-linking in the deposited material. mit.edu This analytical application is crucial for understanding and optimizing CVD processes to produce films with desired properties. mit.edu
Future Research Directions and Emerging Paradigms in Perfluoroeicosane Studies
Integration of Multi-Omics Data in Toxicological Assessments
The future of toxicological research on per- and polyfluoroalkyl substances (PFAS), including perfluoroeicosane, lies in the integration of multiple "omics" technologies. nih.govmdpi.com This approach combines data from transcriptomics (studying RNA), proteomics (studying proteins), and metabolomics (studying metabolites) to create a more comprehensive picture of the biological impact of these chemicals. mdpi.commetwarebio.combonviewpress.com By examining changes across these different molecular levels, scientists can gain a more holistic understanding of how substances like this compound interact with living systems. metwarebio.comnih.gov
This integrated, multi-omics approach allows for a systems-level view of toxicological effects, moving beyond the analysis of single endpoints. mdpi.comnih.gov It can help to identify key metabolic pathways and cellular signaling processes that are disrupted by PFAS exposure. nih.govnih.gov For example, studies on other PFAS have shown that these chemicals can interfere with lipid and amino acid metabolism. nih.gov The use of multi-omics can help to elucidate these mechanisms more clearly and identify potential biomarkers of exposure and effect. nih.govplymouth.ac.uk
Furthermore, the integration of multi-omics data is crucial for understanding the complex mechanisms of toxicity, including developmental toxicity, immunotoxicity, and reproductive toxicity. nih.gov This comprehensive analysis can provide a more robust foundation for risk assessment and the development of strategies to mitigate the potential health effects of this compound and other PFAS. nih.gov
Key "Omics" Technologies in Toxicological Assessment:
| "Omics" Field | Focus of Study | Insights Provided |
| Transcriptomics | Gene expression (RNA transcripts) mdpi.com | Identifies which genes are turned on or off in response to chemical exposure, revealing the initial cellular response. mdpi.commetwarebio.com |
| Proteomics | Protein expression and modification mdpi.com | Reveals changes in the types and amounts of proteins, which are the functional molecules of the cell. mdpi.commetwarebio.com |
| Metabolomics | Metabolites and small molecules mdpi.com | Provides a snapshot of the chemical processes occurring within cells and tissues, reflecting the ultimate downstream effects of exposure. mdpi.comfrontiersin.org |
Development of Advanced Computational Models for Environmental and Biological Interactions
Advanced computational models are becoming increasingly vital for predicting the environmental fate and biological interactions of chemicals like this compound. ebi.ac.ukonenucleus.com These models, including Quantitative Structure-Activity Relationship (QSAR) models, use the molecular structure of a chemical to forecast its properties and potential toxicity. fiu.eduresearchgate.netrsc.org This approach is particularly valuable for the vast number of PFAS compounds, where experimental testing for each one is impractical. fiu.edu
The development of these predictive models is recommended by regulatory bodies to fill data gaps and prioritize chemicals for further investigation, thereby reducing the reliance on animal testing. researchgate.net For PFAS, QSAR models can predict key parameters such as bioaccumulation potential and toxicity to aquatic organisms. fiu.edu For instance, research has shown that as the carbon chain length and a property known as log P increase in perfluorinated carboxylic acids (PFCAs), so does their potential to accumulate in living organisms. fiu.edu
These computational tools are essential for understanding how substances like this compound behave in the environment and interact with biological systems. nih.govfrontiersin.org By integrating data on chemical structure with biological activity, researchers can build more accurate models to assess risk and guide the development of safer alternatives. rsc.org The ongoing refinement of these models, incorporating more complex biological and environmental interactions, will be a key area of future research. medrxiv.org
Innovative Materials Design for Enhanced Functionality and Sustainability
The unique properties of perfluorinated compounds have historically made them valuable in a wide range of industrial and consumer products. regenesis.com However, due to environmental and health concerns, there is a growing focus on designing new materials that offer high performance without the associated risks of long-chain PFAS like this compound. europa.euacs.org
One area of innovation is the development of sustainable coatings. europa.eu Researchers are exploring bio-based and hybrid materials to replace traditional fluorinated coatings in industries such as textiles, food packaging, and glass. europa.eu These new materials aim to provide properties like water repellency and non-stick surfaces while being biodegradable and recyclable. europa.eu For example, a chemical process known as the sol-gel technique is being used to create PFAS-free coatings that are resistant to corrosion and high temperatures. europa.eu
Another promising direction is the creation of highly ordered, nanofibrous polymeric materials through techniques like electrospinning. researchgate.net While challenges remain in controlling the precise structure of these materials, advancements are being made to fabricate micropatterned and highly porous materials with tunable properties. researchgate.net The goal is to design materials with enhanced functionality, such as improved thermal insulation, while minimizing environmental impact. researchgate.net The development of generative AI models like MatterGen also holds the potential to accelerate the discovery of novel, stable, and high-performance materials by directly generating structures based on desired properties. microsoft.com
Addressing Challenges in Large-Scale Implementation of this compound-Based Technologies
The commercialization of technologies involving perfluorinated compounds, including potential future applications derived from this compound, faces significant hurdles. battelle.orgacs.org One of the primary challenges is the development of cost-effective and scalable methods for both the application and potential remediation of these persistent chemicals. barr.com
For technologies aimed at destroying "forever chemicals," several methods are being explored, such as supercritical water oxidation (SCWO), hydrothermal alkaline treatment (HALT), and electrochemical oxidation. acs.orgbarr.com While these technologies show promise, there is limited data on their performance at a commercial scale. barr.com A major consideration is the energy cost associated with these processes, as well as the management of byproducts. acs.org
Furthermore, the large-scale implementation of any new material or technology requires careful consideration of its entire lifecycle, from production to disposal or recycling. battelle.org For PFAS-based technologies, this includes addressing the potential for environmental release and ensuring that any new materials are designed for sustainability. europa.eu The successful commercialization of these technologies will depend on overcoming these technical and economic challenges, as well as navigating the evolving regulatory landscape surrounding PFAS. regenesis.combattelle.org
Exploration of New Application Areas for this compound Derivatives
While the use of long-chain perfluoroalkyl substances is being phased out due to environmental concerns, research into the potential applications of their derivatives continues, with a focus on creating safer and more functional materials. cfpua.org The unique properties of fluorinated compounds, such as high thermal stability and low surface energy, make them attractive for a variety of advanced applications. sci-hub.semit.edu
One area of exploration is in the development of new polymers and resins. ogc.co.jp By modifying the structure of compounds like this compound, it may be possible to create derivatives with tailored properties for specific uses. For example, fluorene (B118485) derivatives are being used in optical plastics for applications such as liquid crystal displays and camera lenses due to their high refractive index and heat resistance. ogc.co.jp
Another potential application is in the biomedical field. researchgate.net The chemical modification of natural polymers like cellulose (B213188) can create derivatives with desirable properties for tissue engineering, wound treatment, and drug delivery systems. researchgate.net Similarly, chitosan (B1678972) and its derivatives are being investigated for a wide range of biomedical and pharmaceutical applications due to their biocompatibility and functional properties. mdpi.com The exploration of new derivatives of this compound could lead to the development of novel materials with unique functionalities for these and other emerging fields, provided that their environmental and health profiles are carefully evaluated. nih.govrsc.org
Q & A
Q. What are the key physicochemical properties of perfluoroeicosane that influence its behavior in high-electric-field experiments?
this compound’s long carbon chain (C20F42) and quasi-crystalline molecular arrangement underpin its dielectric properties. Its high molecular weight and fluorine saturation contribute to chemical stability and resistance to electron scattering, critical for studies on dielectric breakdown mechanisms. Experimental characterization should include:
Q. What experimental methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?
Synthesis typically involves fluorination of eicosane precursors using fluorine gas or electrochemical fluorination. Post-synthesis, rigorous purification (e.g., fractional crystallization) is required to remove branched isomers. Characterization protocols should include:
- Mass spectrometry (e.g., magnetic sector instruments calibrated with perfluorinated standards) for molecular weight validation .
- Chromatographic techniques (HPLC/GPC) to verify linear chain structure and purity >99% .
Q. How should researchers design experiments to study dielectric breakdown in this compound while minimizing confounding variables?
- Use nanosecond-pulsed voltage systems to replicate high-field conditions (≥10⁶ V/cm).
- Implement optical diagnostics (e.g., photochronography) to track breakdown propagation velocities (~3×10⁷ cm/s).
- Control electrode material (e.g., tungsten) to reduce surface irregularities affecting field homogeneity .
Advanced Research Questions
Q. What mechanisms explain the correlation between this compound’s quasi-crystalline structure and its dielectric breakdown velocity?
The quasi-crystalline alignment of this compound molecules facilitates rapid charge transfer via cascade Auger transitions . Under high fields, F²⁺ ions form near electrodes, initiating electron-hole pair recombination. This releases energy that breaks C-F bonds, creating a gas-plasma channel. Breakdown velocity is proportional to field strength (E) and charge density (σ₀), as modeled by:
Q. How can contradictory data on this compound’s dielectric strength (e.g., 1.2×10⁵ V/cm vs. 5×10⁶ V/cm) be reconciled in experimental studies?
Discrepancies arise from:
- Field homogeneity : Quasi-homogeneous fields (slow voltage rise) yield lower breakdown thresholds vs. nanosecond-pulsed fields with localized microprotrusions (10⁸ V/cm).
- Electrode geometry : Sharp edges enhance field distortion, requiring finite-element modeling (e.g., COMSOL) to map field distribution.
- Sample purity : Trace impurities (e.g., oxygen, moisture) reduce measured dielectric strength. Validate purity via X-ray photoelectron spectroscopy (XPS) .
Q. What advanced analytical techniques are critical for resolving electron-transfer dynamics in this compound during dielectric breakdown?
- Time-resolved emission spectroscopy to detect Auger electron generation (2p → sp³ transitions).
- Monte Carlo simulations modeling electron trajectories under high-field conditions.
- Cross-sectional TEM of post-breakdown samples to analyze structural degradation (e.g., carbonization) .
Methodological Challenges and Best Practices
Q. How should researchers address reproducibility issues in this compound-based experiments?
- Document electrode pretreatment protocols (e.g., polishing, plasma cleaning) to ensure surface consistency.
- Standardize environmental controls (humidity <1%, inert atmosphere) to prevent contamination.
- Publish raw datasets (e.g., voltage-current curves, optical chronograms) in supplementary materials for cross-validation .
Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound breakdown data?
- Apply multivariate regression to correlate breakdown velocity with variables like field strength and molecular chain length.
- Use principal component analysis (PCA) to identify dominant factors (e.g., electrode roughness, sample purity) affecting outcomes .
Future Research Directions
Q. What gaps exist in understanding the environmental and thermal stability of this compound in extreme experimental conditions?
Limited data exist on its decomposition products under repeated high-field stress. Proposed studies:
Q. How can molecular dynamics (MD) simulations enhance the interpretation of this compound’s dielectric behavior?
MD models should incorporate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
